REACTION_CXSMILES
|
F[C:2]1[CH:22]=[CH:21][C:5]2[O:6][C:7]3[CH:20]=[CH:19][CH:18]=[CH:17][C:8]=3[CH:9]=[C:10]([O:11]CCN(C)C)[C:4]=2[CH:3]=1.Cl>>[O:11]=[C:10]1[C:4]2[CH:3]=[CH:2][CH:22]=[CH:21][C:5]=2[O:6][C:7]2[CH:20]=[CH:19][CH:18]=[CH:17][C:8]=2[CH2:9]1
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Name
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2-fluoro-11-[β-(dimethylamino)-ethoxy]dibenz[b,f]oxepin
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Quantity
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25 mL
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Type
|
reactant
|
Smiles
|
FC1=CC2=C(OC3=C(C=C2OCCN(C)C)C=CC=C3)C=C1
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Name
|
|
Quantity
|
2.5 mL
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Type
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reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
produced no apparent decomposition after 45 minutes
|
Duration
|
45 min
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Type
|
TEMPERATURE
|
Details
|
further reflux for 10 mins
|
Duration
|
10 min
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1CC2=C(OC3=C1C=CC=C3)C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |